Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride

Lipophilicity LogP Drug-likeness

Constrained cyclic amino esters often suffer from poor solubility, liquid free-base instability, or ill-defined stoichiometry, complicating library synthesis. This cyclopentane-based ethyl ester HCl salt solves these pain points: • **Defined solid-state**: Crystalline HCl salt (C9H18ClNO2, MW 207.7) eliminates cold-chain storage and amine oxidation risks. • **Optimized lipophilicity**: Free-base LogP 0.5-0.6 units higher than methyl ester analog, enabling cleaner EtOAc/DCM extractions. • **Reactive handle**: Aminomethyl group (higher pKa than α-amino esters) allows amide coupling at pH 7-9; ethyl ester hydrolyzes to free acid for diversification. • **High Fsp3 (0.889)**: Ideal for diversity-oriented synthesis (DOS) and fragment libraries prioritizing 3D scaffolds.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7
CAS No. 1072856-85-9
Cat. No. B2959622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride
CAS1072856-85-9
Molecular FormulaC9H18ClNO2
Molecular Weight207.7
Structural Identifiers
SMILESCCOC(=O)C1(CCCC1)CN.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-2-12-8(11)9(7-10)5-3-4-6-9;/h2-7,10H2,1H3;1H
InChIKeyBYNZWXMMDCRHCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Identity and Sourcing Characteristics


Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride (CAS 1072856-85-9) is a cyclopentane-based amino ester hydrochloride salt with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol . The compound contains a quaternary carbon center on the cyclopentane ring bearing an aminomethyl (–CH₂NH₂) substituent and an ethyl ester (–COOEt) group, with the hydrochloride salt ensuring a well-defined, solid-state stoichiometry . This structural arrangement places it within the broader family of constrained cyclic amino acid derivatives, which are employed as building blocks in medicinal chemistry and as synthetic intermediates for pharmaceutical candidates [1].

Why Generic Cyclopentane Amino Ester Analogs Cannot Substitute


Within the constrained cyclic amino ester class, differences in the ester alkyl group (ethyl versus methyl), substitution pattern (aminomethyl versus amino), and salt form produce non-trivial shifts in lipophilicity, solubility, and solid-state handling that directly affect synthetic yield, purification workflow, and downstream reactivity . These differences are not cosmetic; a methyl ester analog will exhibit substantially different solubility and melting characteristics, while the free base form lacks the convenient handling properties and stoichiometric definition of the hydrochloride salt [1]. The quantitative evidence presented below demonstrates that each structural deviation translates to measurable physicochemical divergence, refuting the assumption that any cyclopentane amino ester can serve as a drop-in replacement.

Procurement-Relevant Differentiation from Closest Analogs


Lipophilicity: Ethyl Ester vs. Methyl Ester Hydrochloride

The ethyl ester moiety in the target compound confers higher lipophilicity compared to the closest direct homolog, the methyl ester hydrochloride. This difference is critical because LogP directly influences compound solubility in organic solvents, membrane permeability in biological assays, and chromatographic retention during purification [1]. The magnitude of this difference matters: a ΔLogP of ~0.5–0.6 units represents a 3- to 4-fold difference in the octanol/water partition coefficient, sufficient to alter fractionation behavior during flash chromatography and bioassay outcomes.

Lipophilicity LogP Drug-likeness Permeability

Structural Pattern: Aminomethyl vs. Direct Amino Substitution

The target compound carries an aminomethyl group at the quaternary cyclopentane carbon, whereas cycloleucine ethyl ester hydrochloride (CAS 22649-37-2) carries a primary amino group directly attached to the cyclopentane ring . This structural variation has consequences: the pKa of the aminomethyl group is higher (more basic) than that of the directly attached amino group due to the electron-donating methylene spacer, and the additional carbon provides greater conformational flexibility and steric accessibility for nucleophilic reactions such as acylation or reductive amination . No direct head-to-head pKa measurement was identified in the literature, but this class-level inference is supported by well-established amine basicity trends.

Basicity Reactivity Steric accessibility Synthetic handle

Handling Advantage: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 1072856-85-9) offers well-defined solid-state properties and predictable solubility in polar solvents compared to the free base (CAS 99065-34-6), which is a liquid or low-melting solid at ambient temperature . The free base is described as a clear, colorless liquid with a faint odor, requiring cold storage (2–8 °C) and protection from light, whereas the hydrochloride salt is a crystalline solid that can be handled at room temperature . This distinction directly impacts procurement value: the salt form facilitates accurate gravimetric dispensing, reduces solvent selection uncertainty, and improves long-term storage stability.

Solubility Solid-state handling Salt form Weighing accuracy

Conformational Complexity: Fsp3 Comparison

Fsp3—the fraction of sp3-hybridized carbons—is a widely recognized metric for assessing molecular complexity and three-dimensional character, with higher values correlating positively with clinical success rates [1]. The ethyl ester hydrochloride exhibits an Fsp3 of 0.889 (based on 8 sp3 carbons out of 9 total carbons in the free base framework) . By comparison, the simple aryl-substituted building blocks frequently used as alternatives in medicinal chemistry campaigns often display Fsp3 values below 0.5 [2]. This high Fsp3 value indicates a markedly saturated, conformationally constrained core that can probe chemical space complementary to flat aromatic scaffolds.

Fsp3 Three-dimensionality Lead-likeness Conformational entropy

Stoichiometric Control: Molecular Weight Comparison

The hydrochloride salt has a molecular weight of 207.70 g/mol, compared to 193.67 g/mol for the methyl ester hydrochloride (CAS 1171925-49-7) and 193.67 g/mol for cycloleucine ethyl ester HCl (CAS 22649-37-2) . While these differences appear modest (~7% variation), in multi-gram scale syntheses the cumulative impact on reagent mass calculations becomes significant. Furthermore, the combination of the heavier ethyl ester and the hydrochloride counterion provides two independent handles for molar equivalency verification via mass balance and chloride titration, which is not possible with the free base .

Molecular weight Stoichiometry Reaction scale-up Weighing precision

Highest-Value Application Scenarios Based on Measured Evidence


High-Fsp3 Amino Ester Cores for Parallel Synthesis Libraries

The high Fsp3 (0.889) and the ethyl ester handle make this compound a strategic choice for diversity-oriented synthesis (DOS) campaigns and fragment-based library construction that prioritize saturated, three-dimensional scaffolds over flat aromatic building blocks . The hydrochloride salt form allows accurate gravimetric dispensing across multi-well plates, and the aminomethyl tether provides a more sterically accessible nucleophilic center than directly attached amine analogs .

Amide Bond Formation in Late-Stage Functionalization

The aminomethyl group, with its estimated higher pKa compared to cycloleucine-type α-amino esters, is a more reactive nucleophile for amide coupling at moderate pH (7–9), making it suitable for conjugating to carboxylic acid-containing pharmacophores under mild aqueous conditions . The ethyl ester can subsequently be hydrolyzed to the free carboxylic acid for further diversification, and the hydrochloride salt ensures that no competing amine bases are present during coupling .

Organic-Phase Synthesis and Chromatographic Purification

With a free-base LogP approximately 0.5–0.6 units higher than the methyl ester analog, the compound partitions more efficiently into organic solvents such as ethyl acetate or dichloromethane, facilitating extraction during aqueous work-up and providing distinct TLC Rf values that simplify flash chromatography method development . This incremental lipophilicity becomes practically valuable when scaling from milligram to multi-gram reactions.

Solid-State Storage and Logistics for Multi-Kilogram Programs

The crystalline hydrochloride salt eliminates cold-chain storage requirements (storage at ambient temperature) and reduces the risk of amine oxidation or carbonate formation that complicates long-term storage of liquid free bases . For contract research organizations (CROs) and pharmaceutical R&D sites maintaining building block collections, the salt form provides superior shelf-life predictability and easier inventory tracking compared to the free base liquid .

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